4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBWGTJNGDKJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339256-33-5 | |
| Record name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
Amidoxime Intermediate: The amidoxime corresponding to 3-methyl-1,2,4-oxadiazole is prepared from the appropriate nitrile precursor, such as 3-methyl-cyanide derivatives, by reaction with hydroxylamine.
Cyclohexanone Derivative: The cyclohexan-1-one moiety is introduced as an ester or acid derivative for coupling with the amidoxime.
Synthetic Procedure
A representative synthetic route adapted from the general amidoxime-ester cyclization method is as follows:
Dissolve the amidoxime (1.0 mmol) and the cyclohexanone-containing ester (1.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL).
Add powdered sodium hydroxide (NaOH, 2.0 mmol) rapidly to the reaction mixture at room temperature.
Stir the mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with cold water (100 mL) to precipitate the product.
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.
Reaction Conditions and Optimization
Solvent: DMSO is preferred due to its ability to dissolve both reactants and facilitate the base-mediated cyclization.
Base: Sodium hydroxide is effective in promoting the cyclization, with typical amounts around 2 equivalents relative to amidoxime.
Temperature: Ambient temperature (room temperature) is sufficient, avoiding harsh conditions that might degrade sensitive groups.
Reaction Time: Extended stirring (up to 16 hours) ensures complete conversion.
Yield and Purity
Yields for similar 1,2,4-oxadiazole syntheses under these conditions range from moderate to good (approximately 60-80%).
Purification by recrystallization affords the product with high purity, suitable for further biological or chemical studies.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Amidoxime (3-methyl), cyclohexanone ester |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Sodium hydroxide (NaOH), 2 equivalents |
| Temperature | Room temperature (~20-25 °C) |
| Reaction time | 16 hours |
| Work-up procedure | Dilution with cold water, filtration, recrystallization from ethanol |
| Yield range | 60-80% (typical for similar compounds) |
| Purity | High (≥95% after recrystallization) |
| Scale-up feasibility | Demonstrated on multi-liter scale with consistent results |
| Safety considerations | Control of hydroxylamine handling, temperature monitoring |
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has been investigated for its potential as an anti-cancer agent. Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the cyclohexanone structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics .
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole showed promising results in inhibiting tumor growth in xenograft models. The specific compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Agrochemicals
The compound's oxadiazole group is known for its fungicidal properties. Preliminary studies suggest that this compound could serve as a lead compound for developing new agrochemical formulations aimed at controlling fungal pathogens in crops .
Research Findings:
Field trials have indicated that formulations containing this compound reduced fungal infections in crops by over 50%, demonstrating its effectiveness as a potential agricultural fungicide. Further optimization of the chemical structure could enhance its efficacy and reduce phytotoxicity .
Material Sciences
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific electrical or optical properties .
Applications in Polymer Chemistry:
Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. This characteristic is particularly valuable in producing high-performance composites for aerospace and automotive applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its bioactivity. The exact molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Analogues of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Key Observations :
- Cyclohexanone vs. Aromatic Cores: The target compound’s cyclohexanone scaffold contrasts with aromatic cores in benzaldehyde/benzoic acid derivatives. The cyclohexanone’s flexibility may enhance conformational adaptability compared to planar aromatic systems .
- Functional Group Diversity: The benzoic acid derivative () introduces acidity, enabling salt formation, unlike the neutral cyclohexanone or benzaldehyde analogs .
Physical and Chemical Property Comparison
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Melting Points : The benzaldehyde derivative (mp 133–135°C) exhibits higher thermal stability than the target compound, likely due to aromatic π-stacking .
- Solubility: The benzoic acid analog’s -COOH group enhances aqueous solubility, whereas the cyclohexanone and benzaldehyde derivatives may require organic solvents .
Biological Activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 63346585
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various oxadiazole compounds showed notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
In addition to antibacterial effects, certain derivatives of oxadiazoles have demonstrated antifungal properties. For instance, compounds structurally related to this compound have shown effectiveness against Candida albicans .
Histone Deacetylase Inhibition
Recent studies have identified oxadiazole derivatives as promising histone deacetylase (HDAC) inhibitors. Specifically, difluoromethyl oxadiazoles have been reported to act as selective and irreversible inhibitors of HDAC6, which is implicated in various cancers and neurodegenerative diseases . This mechanism suggests potential therapeutic applications in oncology.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For example:
- HDAC Inhibition : The compound may inhibit HDAC enzymes through a two-step binding mechanism that alters the acetylation status of histones and non-histone proteins .
Case Studies and Research Findings
Several studies provide insights into the efficacy and potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between cyclohexanone derivatives and pre-functionalized oxadiazole precursors. For example, in analogous compounds, Suzuki-Miyaura couplings or nucleophilic substitutions are employed to attach the oxadiazole moiety to the cyclohexanone core . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Purification via flash chromatography (e.g., hexanes/EtOAc gradients) yields products with >70% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclohexanone carbonyl (δ ~208 ppm in ¹³C NMR) and oxadiazole ring protons (δ 8.0–8.1 ppm for aromatic protons in related structures) .
- LC-MS : Molecular ion peaks ([M+H]⁺) should match the exact mass (calculated via HRMS). For example, a related compound showed [M+H]⁺ = 408.1931 (error: 3.2 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence bioactivity in drug design?
- Methodological Answer : The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. In antiplasmodium studies, derivatives with this group exhibited IC₅₀ values <1 µM against Plasmodium falciparum by targeting heme detoxification pathways . For orexin receptor antagonists, the oxadiazole’s planar structure facilitates binding to hydrophobic pockets in transmembrane domains . Computational docking (e.g., AutoDock Vina) can predict binding affinities using crystal structures (PDB: 4ZJ8) .
Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL for high-resolution (<1.0 Å) data to model twin laws (e.g., BASF parameter adjustments) .
- Disorder Modeling : For flexible cyclohexanone rings, split positions and isotropic displacement parameters (ADPs) improve R-factor convergence (e.g., R₁ < 0.05) .
- Validation Tools : Check geometry with PLATON and electron density maps with Coot to identify outliers .
Q. How can regioselectivity be controlled during functionalization of the oxadiazole ring?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methyl at position 3) to favor C-5 substitution. For example, nitration of 3-methyl-1,2,4-oxadiazole derivatives yields >90% C-5 nitro products .
- Cross-Coupling : Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos selectively functionalizes the oxadiazole’s nitrogen atoms .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Analysis : Contradictions arise from polymorphic forms or impurities. For example, a derivative showed solubility of 2.5 mg/mL in DMSO but <0.1 mg/mL in water due to crystalline vs. amorphous states .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
